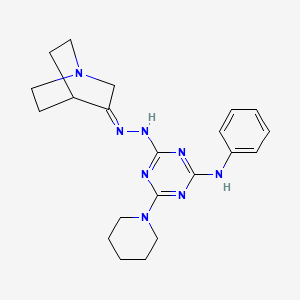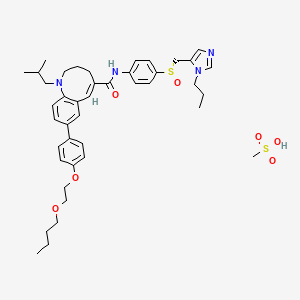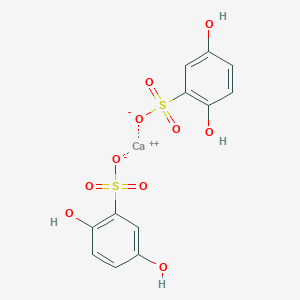
Dobésilate de calcium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium dobesilate is a synthetic molecule known for its vasoprotective properties. It is the calcium salt of dobesilic acid and is primarily used to reduce capillary permeability in the body . This compound appears as a white hygroscopic powder, very soluble in water and easily soluble in alcohol .
Applications De Recherche Scientifique
Calcium dobesilate has a wide range of scientific research applications. In medicine, it is used to treat diabetic retinopathy, chronic venous disease, and hemorrhoidal disease . It has been shown to reduce capillary permeability and improve microcirculatory function . In chemistry, it is used as a reagent in various reactions due to its stability and solubility properties . In biology, it is studied for its effects on endothelial cells and capillary permeability .
Mécanisme D'action
Target of Action
Calcium Dobesilate (CaD) is a synthetic molecule that primarily targets the walls of small vessels . It interacts with different biochemical mediators that favor endothelial permeability . It also interferes with the heparin-binding domain of fibroblast growth factor .
Mode of Action
CaD works by reducing the leakage and fragility of the walls of small vessels . It decreases capillary permeability by stabilizing the basement membrane through an action on the collagen chains that constitute it . It also inhibits the action of fibroblast growth factor by binding to its heparin-binding domain .
Biochemical Pathways
CaD affects several biochemical pathways. It restores autophagy by inhibiting the VEGF/PI3K/AKT/mTOR signaling pathway . It also suppresses the MAPK and chemokine signaling pathways . These pathways are involved in cell growth, proliferation, differentiation, and survival.
Pharmacokinetics
After oral administration, CaD is well absorbed from the gastrointestinal tract . Maximum plasma concentrations of 6-8 μg/ml are reached approximately six hours after oral administration of 500 mg, which are generally maintained for over 12 hours . The drug is poorly metabolized (less than 10%) and its binding with plasma proteins is rather low . Elimination occurs mainly through excretion from the kidneys .
Result of Action
The action of CaD results in a reduction in blood hyperviscosity and also performs an anti-platelet aggregation action . It has been shown to effectively treat Diabetic Retinopathy (DR) at the systematic and local ocular levels . It reduces albuminuria and restores renal histological changes in diabetic mice .
Analyse Biochimique
Biochemical Properties
Calcium dobesilate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It stabilizes the basement membrane by acting on collagen chains and interacts with biochemical mediators that favor endothelial permeability. This interaction helps reduce blood hyperviscosity and exhibits anti-platelet aggregation properties . Calcium dobesilate also enhances the activity of nitric oxide synthase, leading to increased levels of endothelial nitric oxide, which further contributes to its vasoprotective effects .
Cellular Effects
Calcium dobesilate has profound effects on various types of cells and cellular processes. It improves hemodynamics, inhibits inflammatory responses, and suppresses interstitial fibrosis. In diabetic kidney disease, calcium dobesilate has been shown to decrease serum creatinine and blood urea nitrogen levels, reduce inflammatory factors, and increase glomerular filtration rate . Additionally, calcium dobesilate prevents the breakdown of the blood-retinal barrier by restoring tight junction protein levels and decreasing leukocyte adhesion to retinal vessels .
Molecular Mechanism
The molecular mechanism of calcium dobesilate involves several pathways. It reduces capillary permeability by stabilizing the basement membrane and interacting with biochemical mediators. Calcium dobesilate also inhibits the activation of p38 MAPK and NF-κB, which are involved in oxidative and nitrosative stress . Furthermore, it enhances the activity of nitric oxide synthase, leading to increased endothelial nitric oxide levels and decreased capillary hyperpermeability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of calcium dobesilate have been observed to change over time. The compound is well absorbed from the gastrointestinal tract, with maximum plasma concentrations reached approximately six hours after oral administration. The drug is poorly metabolized and primarily excreted through the kidneys . Long-term studies have shown that calcium dobesilate effectively treats diabetic retinopathy by improving retinal microaneurysms, reducing retinal hemorrhages, and decreasing blood viscosity .
Dosage Effects in Animal Models
The effects of calcium dobesilate vary with different dosages in animal models. In diabetic rats, oral treatment with 50 and 100 mg/kg of calcium dobesilate significantly protected the retina against oxidative stress induced by ischemia/reperfusion . Higher doses of calcium dobesilate have been shown to reduce retinal edema and protect against inhibition of ATPase activities in diabetic rats .
Metabolic Pathways
Calcium dobesilate is involved in several metabolic pathways. It decreases intracellular reactive oxygen species production, improves collagen biosynthesis in the basement membrane, and inhibits high permeability caused by vasoactive substances . The compound also restores autophagy by inhibiting the VEGF/PI3K/AKT/mTOR signaling pathway, which is crucial for protecting renal function in diabetic kidney disease .
Transport and Distribution
Calcium dobesilate is well absorbed from the gastrointestinal tract and reaches maximum plasma concentrations approximately six hours after oral administration . The drug is poorly metabolized and primarily excreted through the kidneys. Its binding with plasma proteins is relatively low, which facilitates its distribution within cells and tissues . Calcium dobesilate also interacts with transporters and binding proteins that influence its localization and accumulation within the body .
Subcellular Localization
The subcellular localization of calcium dobesilate is crucial for its activity and function. The compound interacts with tight junction proteins in retinal vessels, preventing the breakdown of the blood-retinal barrier . Calcium dobesilate also affects the activity of enzymes involved in the glutathione metabolic cycle, such as glutathione S-transferase and γ-glutamyltransferase, which are essential for maintaining cellular oxidative status . These interactions highlight the importance of calcium dobesilate’s subcellular localization in exerting its protective effects.
Méthodes De Préparation
The preparation of calcium dobesilate involves several synthetic routes and reaction conditions. One method includes crystallizing the compound, followed by suction filtration and washing with water to obtain a white crystalline solid . Another method involves mixing the crude product with purified water, heating, and then crystallizing at specific temperatures . Industrial production methods often use dry granulating techniques to control water content and enhance stability .
Analyse Des Réactions Chimiques
Calcium dobesilate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ferric chloride and potassium ferricyanide . The major products formed from these reactions are typically stable salts and derivatives of dobesilic acid .
Comparaison Avec Des Composés Similaires
Calcium dobesilate is unique compared to other vasoprotective compounds due to its specific action on capillary permeability and its ability to reduce blood viscosity. Similar compounds include diosmin, hesperidin, and troxerutin, which also have vasoprotective properties but differ in their chemical structure and specific mechanisms of action . Calcium dobesilate’s unique ability to stabilize the basement membrane and interact with biochemical mediators sets it apart from these other compounds .
Propriétés
Numéro CAS |
20123-80-2 |
|---|---|
Formule moléculaire |
C6H6CaO5S |
Poids moléculaire |
230.25 g/mol |
Nom IUPAC |
calcium;2,5-dihydroxybenzenesulfonate |
InChI |
InChI=1S/C6H6O5S.Ca/c7-4-1-2-5(8)6(3-4)12(9,10)11;/h1-3,7-8H,(H,9,10,11); |
Clé InChI |
MVEKZZYTDBDHRF-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.[Ca+2] |
SMILES canonique |
C1=CC(=C(C=C1O)S(=O)(=O)O)O.[Ca] |
| 20123-80-2 | |
Pictogrammes |
Irritant |
Numéros CAS associés |
21799-87-1 (mono-potassium salt) 88-46-0 (Parent) |
Synonymes |
2,5 Dihydroxybenzenesulfonate 2,5 Dihydroxybenzenesulfonic Acid 2,5-Dihydroxybenzenesulfonate 2,5-Dihydroxybenzenesulfonic Acid Calcium Dobesilate Calcium Dobesilate (1:1) Calcium Dobesilate Monoammonium Salt Calcium Dobesilate Monopotassium Salt Calcium, Dobesilate Dexium Dobesilate Calcium Dobesilate, Calcium Dobica Doxium |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-[(2-fluorophenyl)methyl]-4,7-dimethyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one](/img/structure/B1663786.png)
![12-(3,4-DIMETHOXYPHENYL)-10-(2-MORPHOLINOETHYL)-10,12-DIHYDRO-11H-BENZO[5,6]CHROMENO[2,3-D]PYRIMIDIN-11-IMINE](/img/structure/B1663787.png)


![11-[4-(diethylamino)phenyl]-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B1663791.png)
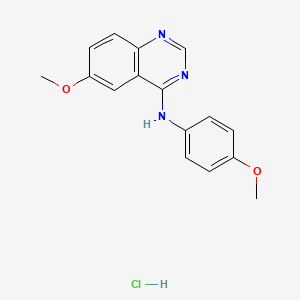
![N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide](/img/structure/B1663795.png)


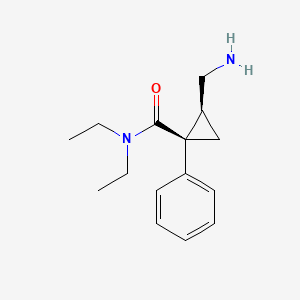
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B1663802.png)

